

# An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperazine (CAS: 59878-57-8)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-(Cyclopropylcarbonyl)piperazine**

Cat. No.: **B3024915**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**1-(Cyclopropylcarbonyl)piperazine**, with CAS number 59878-57-8, is a versatile heterocyclic amide that has garnered significant interest in medicinal chemistry and pharmaceutical development. Its unique structural motif, combining a reactive piperazine ring with a cyclopropylcarbonyl group, makes it a crucial intermediate in the synthesis of several notable active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and its role in the development of therapeutic agents, particularly those targeting the sigma-1 receptor for neuroprotection.

## Chemical and Physical Properties

**1-(Cyclopropylcarbonyl)piperazine** is a white to off-white crystalline solid or powder.<sup>[1]</sup> It is hygroscopic and should be stored in a cool, dry place.<sup>[1]</sup> The hydrochloride salt is also commonly used and exhibits enhanced solubility in aqueous solutions.<sup>[2]</sup>

Property	Value	Reference(s)
CAS Number	59878-57-8	
Molecular Formula	C <sub>8</sub> H <sub>14</sub> N <sub>2</sub> O	
Molecular Weight	154.21 g/mol	
Appearance	White to off-white powder/crystalline solid	<a href="#">[1]</a>
Melting Point	70-75 °C	<a href="#">[1]</a>
Boiling Point	120 °C at 0.15 mmHg	
Density	1.087 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	1.524	
Solubility	Soluble in water, alcohols, and most organic solvents.	<a href="#">[1]</a>
pKa (Predicted)	7.85 ± 0.10	N/A
LogP (Predicted)	0.45	N/A

## Spectroscopic Data

Technique	Data	Reference(s)
<sup>1</sup> H-NMR (Hydrochloride salt, 400 MHz, DMSO-d <sub>6</sub> )	δ (ppm): 9.58 (s, 2H), 3.69-4.08 (m, 4H), 3.04-3.16 (m, 4H), 1.96-2.03 (m, 1H), 0.71-0.76 (m, 4H)	<a href="#">[3]</a>
<sup>13</sup> C-NMR (Predicted)	δ (ppm): 171.2 (C=O), 45.4 (2C, N-CH <sub>2</sub> ), 43.1 (2C, N-CH <sub>2</sub> ), 11.8 (CH), 8.1 (2C, CH <sub>2</sub> )	<a href="#">[4]</a> <a href="#">[5]</a>
Infrared (IR)	(CDCl <sub>3</sub> , cm <sup>-1</sup> ): 1626 (C=O stretch)	<a href="#">[1]</a>
Mass Spectrometry (MS)	(ES/+): m/z = 155 [M+H] <sup>+</sup>	<a href="#">[1]</a>

Note: Experimental  $^{13}\text{C}$ -NMR data for the parent compound is not readily available in the cited literature. The provided data is based on prediction and data from similar structures.

## Synthesis Protocols

### Synthesis of **1-(Cyclopropylcarbonyl)piperazine** from **tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate**

This method involves the deprotection of the Boc-protected piperazine derivative.

- Experimental Workflow



[Click to download full resolution via product page](#)

**Figure 1:** Synthesis of the free base.

- Methodology:

- Dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1 equivalent) in dichloromethane (DCM).
- Slowly add trifluoroacetic acid (TFA) to the solution.
- Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) to neutralize the acid.
- Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **1-(cyclopropylcarbonyl)piperazine** as a solid.

# Synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride from tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

This protocol yields the hydrochloride salt of the target compound, which often has more favorable physical properties for pharmaceutical applications.

- Experimental Workflow



[Click to download full resolution via product page](#)

**Figure 2:** Synthesis of the hydrochloride salt.

- Methodology:[3]

- To a stirring solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (3.7 g, 14.5 mmol) in methanol (15 mL), slowly add a 3M solution of hydrochloric acid in methanol (15 mL) at 0 °C.[3]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[3]
- Upon completion of the reaction, remove the solvent by concentration under reduced pressure.[3]
- This affords cyclopropyl(piperazin-1-yl)methanone hydrochloride as an off-white solid (2.74 g, 100% yield).[3]

## Applications in Drug Development

**1-(Cyclopropylcarbonyl)piperazine** is a key intermediate in the synthesis of several important pharmaceutical compounds.

- Olaparib: It is a crucial building block for the synthesis of Olaparib, a PARP (poly [ADP-ribose] polymerase) inhibitor used in the treatment of certain types of cancer.[6]
- Esaprazole Analogs: This compound is used in the synthesis of Esaprazole analogs, which have shown potential as neuroprotective agents through their interaction with sigma-1 receptors.[3]
- Neuroprotective Agents: The piperazine moiety is a common scaffold in the design of neuroprotective drugs.[2][7] Analogs of **1-(cyclopropylcarbonyl)piperazine** have been investigated for their affinity to sigma-1 receptors, which are implicated in neurodegenerative diseases.[2][7]

## Biological Activity and Mechanism of Action

While quantitative biological data for **1-(cyclopropylcarbonyl)piperazine** itself is limited in the public domain, its structural analogs and the larger molecules synthesized from it exhibit significant biological activity, primarily as ligands for the sigma-1 receptor.

## Sigma-1 Receptor Interaction

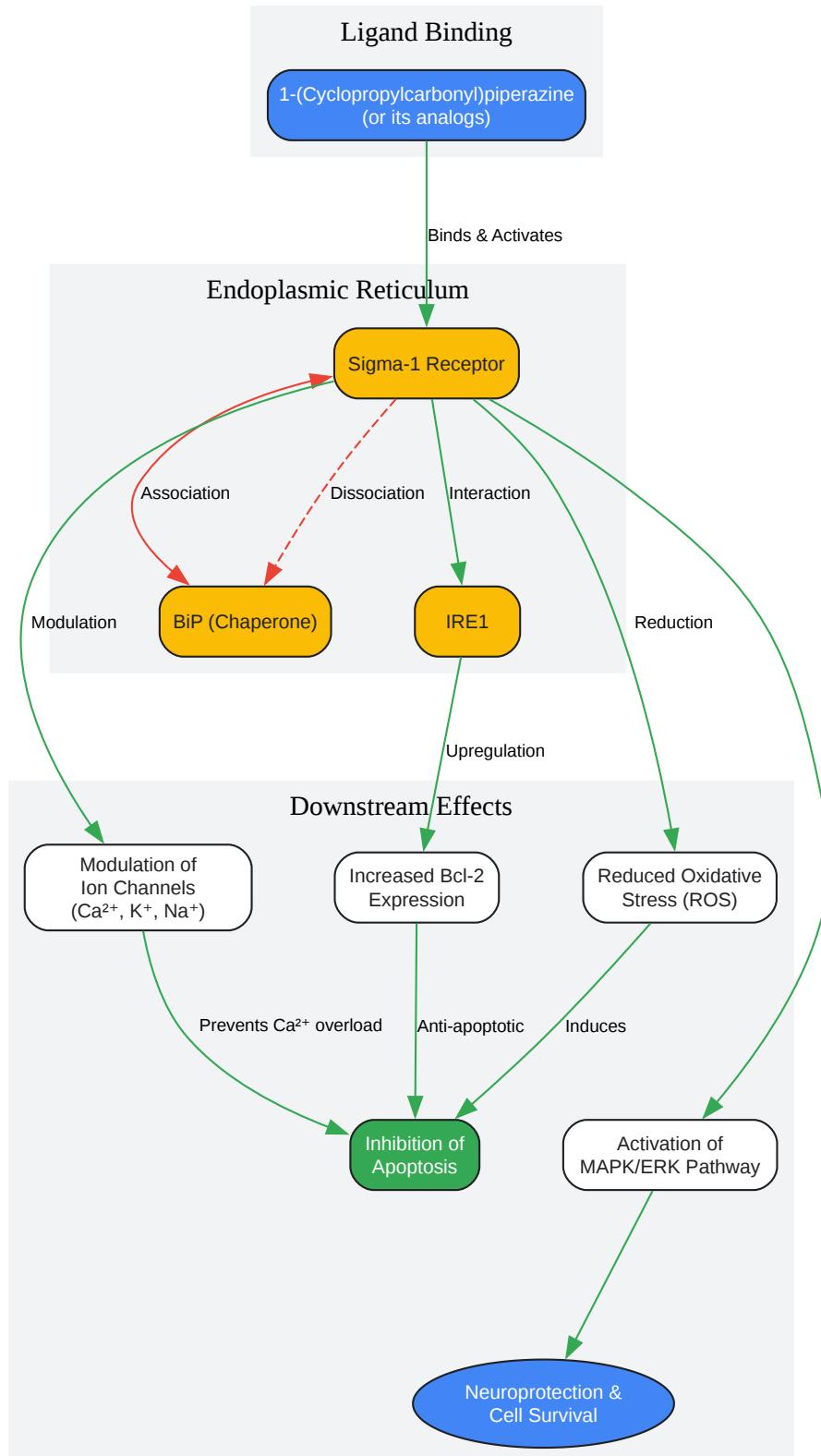
The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in cellular stress responses and has been identified as a promising target for the treatment of neurodegenerative diseases. Ligands of the sigma-1 receptor can modulate its activity, leading to neuroprotective effects.

- Quantitative Data for Analogs: While specific Ki or IC50 values for **1-(cyclopropylcarbonyl)piperazine** are not readily available, various piperazine and piperidine derivatives have been shown to bind to the sigma-1 receptor with high affinity, often in the nanomolar range.[8][9] For instance, a series of piperidine/piperazine-based compounds have been identified with Ki values for the sigma-1 receptor ranging from 3.2 to 434 nM.[8]

## Neuroprotective Signaling Pathways

Activation of the sigma-1 receptor by its ligands can trigger a cascade of neuroprotective signaling events.

- Signaling Pathway Diagram



[Click to download full resolution via product page](#)

**Figure 3:** Sigma-1 receptor signaling pathway.

- Mechanism of Action:
  - Ligand Binding and Chaperone Dissociation: Upon binding of a ligand, the sigma-1 receptor dissociates from the binding immunoglobulin protein (BiP), another ER chaperone.
  - Modulation of Ion Channels: The activated sigma-1 receptor can translocate and interact with various ion channels, modulating intracellular calcium homeostasis and neuronal excitability.
  - ER Stress Response: It interacts with proteins involved in the unfolded protein response, such as IRE1, leading to the upregulation of anti-apoptotic proteins like Bcl-2.
  - Activation of Pro-Survival Pathways: The sigma-1 receptor can also activate signaling cascades like the MAPK/ERK pathway, which promotes cell survival and neuroprotection.
  - Reduction of Oxidative Stress: By modulating calcium signaling and other cellular processes, sigma-1 receptor activation can lead to a reduction in reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cell death.

## Analytical Methods

The purity and identity of **1-(Cyclopropylcarbonyl)piperazine** are typically assessed using standard analytical techniques.

- High-Performance Liquid Chromatography (HPLC): HPLC is a common method for determining the purity of piperazine derivatives. Since the parent piperazine does not have a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed for UV detection.<sup>[10]</sup> Alternatively, detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (LC-MS) can be used.<sup>[11]</sup>
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the identification and quantification of piperazine derivatives.<sup>[12]</sup>

- Titration: Purity can also be determined by nonaqueous or argentometric titration for the hydrochloride salt.[\[13\]](#)

## Conclusion

**1-(Cyclopropylcarbonyl)piperazine** is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an attractive intermediate for the development of complex pharmaceutical agents. The growing body of research on the neuroprotective effects of sigma-1 receptor ligands highlights the potential for novel therapeutics derived from this core structure. This guide provides a foundational understanding of its properties, synthesis, and biological relevance, intended to support further research and development in this exciting area.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. 59878-57-8 | 1-(Cyclopropylcarbonyl)piperazine | Amides | Ambeed.com [ambeed.com]
- 2. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 1-(Cyclopropylcarbonyl)piperazine-59878-57-8 [ganeshremedies.com]
- 7. sid.ir [sid.ir]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- 11. 1-(Cyclopropylcarbonyl)piperazine | TargetMol [targetmol.com]
- 12. clearsynth.com [clearsynth.com]
- 13. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays  
- PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperazine (CAS: 59878-57-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024915#1-cyclopropylcarbonyl-piperazine-cas-number-59878-57-8]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)